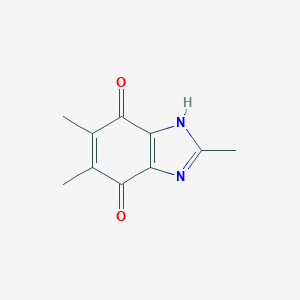

1H-Benzimidazole-4,7-dione, 2,5,6-trimethyl-

Description

Properties

IUPAC Name |

2,5,6-trimethyl-1H-benzimidazole-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-4-5(2)10(14)8-7(9(4)13)11-6(3)12-8/h1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOZVYIMPYIVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)NC(=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1H-Benzimidazole-4,7-dione, 2,5,6-trimethyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

1H-Benzimidazole-4,7-dione is characterized by a benzimidazole core with two carbonyl groups at positions 4 and 7. The trimethyl substitutions at positions 2, 5, and 6 enhance its lipophilicity and may influence its biological interactions.

Biological Activity Overview

The biological activities of benzimidazole derivatives have been extensively studied, particularly their anticancer properties. Research indicates that compounds within this class can exhibit significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

Recent studies have demonstrated that 1H-benzimidazole derivatives show promising anticancer activity through several mechanisms:

- Cytotoxicity : Evaluations using the WST-1 assay have shown that these compounds can effectively inhibit the proliferation of cancer cell lines such as A549 (lung adenocarcinoma) and WM115 (melanoma) .

- Mechanism of Action : The cytotoxic effects are often mediated through apoptosis induction. Caspase 3/7 assays indicate that exposure to these compounds leads to increased apoptotic cell death in hypoxic conditions typical of tumor microenvironments .

- DNA Damage : The compounds have also been shown to induce DNA damage in tumor cells, suggesting a potential mechanism for their anticancer effects. This was confirmed using the EpiQuick in situ DNA damage assay .

Case Studies

- Cytotoxic Evaluation : A study synthesized various benzimidazole-4,7-diones and evaluated their cytotoxicity against colon, breast, and lung cancer cell lines. One derivative exhibited cytotoxicity comparable to mitomycin C .

- Bioreductive Agents : Some derivatives were identified as potential bioreductive agents specifically targeting hypoxic tumor cells. These compounds showed selective toxicity under low oxygen conditions, making them candidates for further development as anticancer prodrugs .

Data Summary

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 1 | A549 | 5.0 | Apoptosis induction |

| Compound 2 | WM115 | 3.5 | DNA damage |

| Compound 3 | HCT116 | 4.0 | Caspase activation |

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of benzimidazole derivatives, including 1H-benzimidazole-4,7-dione, 2,5,6-trimethyl-, against various cancer cell lines. For instance:

- Cytotoxicity Evaluation : A study synthesized several new benzimidazole-4,7-diones and evaluated their cytotoxicity on colon, breast, and lung cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects comparable to established chemotherapeutic agents like mitomycin C .

- Differential Antiproliferative Activity : Another investigation reported that this compound and its derivatives showed significant antiproliferative activity against specific tumor cell lines. The study emphasized the need for further exploration of their mechanisms of action and structure-activity relationships .

Antihypertensive Properties

Benzimidazole derivatives have also been recognized for their potential as antihypertensive agents:

- Angiotensin II Antagonists : The compound has been identified as a useful structure in the development of angiotensin II antagonists, which are critical in managing hypertension. Patents have been filed detailing the synthesis and application of benzimidazoles for this purpose .

Antimicrobial Activity

The biological activities of benzimidazole derivatives extend to antimicrobial properties:

- Broad-Spectrum Activity : Research has indicated that benzimidazole compounds exhibit significant antimicrobial activities against a range of pathogens. This includes both antibacterial and antifungal effects, making them candidates for further development in infectious disease treatment .

Anti-inflammatory Effects

Inflammation is a common underlying factor in many diseases, and compounds like 1H-benzimidazole-4,7-dione, 2,5,6-trimethyl- have shown promise in this area:

- Mechanisms of Action : Studies suggest that these compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for drug development:

- Synthesis and Modification : Ongoing research focuses on synthesizing modified versions of benzimidazole derivatives to enhance their efficacy and reduce toxicity. This includes structural modifications that target specific biological pathways or improve pharmacokinetic properties.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Physicochemical Data for Selected Benzimidazole-4,7-dione Derivatives

*LogP values estimated or derived from experimental data. †Value for 1,2,6-trimethyl isomer (similar structure) . ‡Estimated based on substituent contributions.

Key Observations:

- Methylation Effects : The 2,5,6-trimethyl derivative exhibits increased lipophilicity (LogP ~0.03) compared to the parent compound (LogP -0.2), which may enhance membrane permeability but reduce aqueous solubility . In contrast, 1-methyl substitution (LogP 0.12) slightly elevates hydrophobicity without significant steric hindrance .

- Electron-Withdrawing Groups : Derivatives with chloro and trifluoromethyl substituents (e.g., compound 11d) show higher molecular weights and LogP values (~3.5), favoring DNA intercalation and hypoxic selectivity .

Material and Supramolecular Properties

The parent benzimidazole-4,7-dione forms hydrogen-bonded 2D nanostructures on graphite surfaces, driven by H-bonding between quinone and imidazole moieties . Methylation (e.g., 2,5,6-trimethyl derivative) likely disrupts this self-assembly due to steric hindrance, reducing order and stability. This contrasts with halogenated derivatives, where planar substituents may still permit stacking interactions.

Preparation Methods

Acid-Catalyzed Cyclization of o-Phenylenediamine Derivatives

The classical approach to benzimidazole synthesis involves condensing o-phenylenediamine with carboxylic acids or aldehydes under acidic conditions. For example, heating 4,5-dimethyl-o-phenylenediamine with formic acid in 10% sodium hydroxide yields 2-methylbenzimidazole. However, achieving the 4,7-dione structure requires additional oxidation steps.

Oxidation of Hydroxy-Substituted Intermediates

Introducing hydroxyl groups at the 4- and 7-positions prior to cyclization enables subsequent oxidation to diones. For instance, diaminoresorcinol derivatives can be condensed with formic acid to form 4,7-dihydroxybenzimidazole, which is oxidized using HNO₃ or KMnO₄ to yield the dione. Challenges include controlling over-oxidation and ensuring regioselectivity.

Microwave-Assisted Synthesis of 2-Chloromethyl-1,5,6-Trimethyl-1H-Benzimidazole-4,7-dione

Key Intermediate Synthesis

A pivotal study demonstrated the microwave-assisted synthesis of 2-chloromethyl-1,5,6-trimethyl-1H-benzimidazole-4,7-dione (5b ) as a precursor to cytotoxic derivatives. The reaction involves:

Optimization of Microwave Parameters

Yields improved from 62% to 91% by adjusting irradiation time (1–2 h) and catalyst loading (0.03–0.06 mmol CuI). The method’s efficiency stems from rapid, uniform heating, which minimizes side reactions.

Copper-Catalyzed Coupling and Cyclization Strategies

Synthesis of N-Fused Benzimidazole-4,7-diones

A novel route employs copper catalysis to construct fused benzimidazole-4,7-diones. For example, reacting 2-(2-bromovinyl)-4,7-dimethoxybenzimidazole (4b ) with primary amides under CuI/XPhos catalysis yields pyrimidine-fused derivatives (Table 1).

Table 1. Reaction Conditions for Copper-Catalyzed Cyclization

| Substrate | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4b | CuI/XPhos | Cs₂CO₃ | DMF | 130 | 91 |

Demethylation-Oxidation Sequence

The 4,7-dimethoxy groups in intermediates like 5a are demethylated using BBr₃ and oxidized to diones with MnO₂, achieving >85% conversion.

Functionalization via Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling for 5(6)-Substitution

A study detailed the functionalization of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole via Suzuki coupling with aryl boronic acids. Key steps include:

-

Protection : N-Boc or N-benzyl protection of the benzimidazole -NH group.

-

Coupling : Pd(OAc)₂/XPhos catalyzes cross-coupling at 100°C in dioxane (81% yield).

Table 2. Palladium-Catalyzed Amination Conditions

| Substrate | Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|

| 5-Bromo-2-nitro | Pd/XPhos | XPhos | Dioxane | 81 |

Regioselective Methylation

Methyl groups at the 5- and 6-positions are introduced using MeMgBr or methylboronic acids under palladium catalysis.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Q & A

Basic: What synthetic methodologies are validated for synthesizing 2,5,6-trimethyl-1H-benzimidazole-4,7-dione derivatives?

Answer:

The synthesis typically involves cyclocondensation of diamines with aldehydes under acidic conditions. For example, derivatives can be prepared via refluxing 1,2-phenylenediamine with trifluoroacetic acid (TFA) and HCl, followed by methylation at specific positions (2,5,6) using alkylating agents . Key steps include:

- Reaction conditions : TFA/HCl under nitrogen atmosphere for 4–16 hours.

- Purification : Column chromatography or crystallization from DCM/hexane mixtures.

- Validation : Structures are confirmed via -NMR, -NMR, and LC-MS .

Advanced: How can synthetic routes be optimized to enhance yield and purity of 2,5,6-trimethyl derivatives?

Answer:

Optimization strategies include:

- Temperature control : Refluxing at 85°C in acetic acid improves cyclization efficiency .

- Catalyst selection : Using NaCO in DMF for methylation minimizes side reactions .

- Solvent systems : Dichloromethane (DCM) for extraction reduces polar impurities.

Example: Compound 14c (a derivative) achieved 43% yield after optimizing reaction time and stoichiometry of acylating agents .

Basic: Which analytical methods are recommended for stability profiling of benzimidazole-4,7-diones?

Answer:

Reverse-phase ultra-performance liquid chromatography (RP-UPLC) is validated for stability studies. Key parameters:

- Column : C18 stationary phase.

- Mobile phase : Gradient of acetonitrile/water with 0.1% formic acid.

- Validation metrics : Linearity (R > 0.999), precision (RSD < 2%), and recovery (95–105%) .

Advanced: What structural features enhance hypoxia-selective cytotoxicity in benzimidazole-4,7-dione derivatives?

Answer:

Hypoxia-specific activity correlates with:

- N-oxide substitution : Derivatives like 6b (N-oxide) show hypoxia/normoxia cytotoxic ratios comparable to tirapazamine (a reference hypoxic cytotoxin) .

- Electron-withdrawing groups : Trifluoromethyl (-CF) at position 2 increases redox potential, promoting activation under low oxygen .

- Substituent position : Methyl groups at 5,6-positions improve membrane permeability (logP ~2.5) .

Table 1 : Selected derivatives and hypoxia/normoxia activity ratios

| Compound | Hypoxia IC (µM) | Normoxia IC (µM) | Hypoxia/Normoxia Ratio |

|---|---|---|---|

| 5a | 0.12 | 1.45 | 12.1 |

| 6b | 0.08 | 1.20 | 15.0 |

| 6d | 0.15 | 2.10 | 14.0 |

Advanced: How should in vitro models be designed to evaluate anticancer activity under hypoxia?

Answer:

- Cell lines : Use A549 (lung adenocarcinoma) or similar hypoxia-sensitive lines.

- Oxygen control : Maintain hypoxia chambers at 1% O vs. normoxia (21% O).

- Assays : WST-1 proliferation assay with 48-hour exposure; validate via flow cytometry for apoptosis (Annexin V/PI staining) .

- Data normalization : Express activity as % inhibition relative to untreated controls under matched oxygen conditions .

Advanced: How can researchers resolve contradictions in biological activity data across derivatives?

Answer:

Contradictions (e.g., variable IC values) may arise from:

- Redox instability : Use RP-UPLC to monitor degradation products during assays .

- Cellular uptake differences : Measure intracellular concentrations via LC-MS/MS.

- Off-target effects : Perform kinase profiling or transcriptomic analysis to identify non-specific interactions .

Basic: What spectroscopic techniques confirm the structure of 2,5,6-trimethyl derivatives?

Answer:

- -NMR : Methyl protons appear as singlets at δ 2.3–2.5 ppm.

- -NMR : Quinone carbonyls resonate at δ 180–185 ppm.

- HR-MS : Molecular ion peaks match theoretical [M+H] with <5 ppm error .

Advanced: What computational tools predict the redox behavior of benzimidazole-4,7-diones?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.